(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of benzodioxole, piperazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Piperazine Derivatization: The benzodioxole group is then attached to piperazine through a nucleophilic substitution reaction.
Nitrophenyl Addition: The final step involves the addition of the nitrophenyl group through a condensation reaction with an appropriate aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole or piperazine derivatives.
Scientific Research Applications
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole group can interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a different position of the nitro group.
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of benzodioxole, piperazine, and nitrophenyl groups in (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE provides it with distinct chemical and physical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-21(7-5-16-2-1-3-18(12-16)24(26)27)23-10-8-22(9-11-23)14-17-4-6-19-20(13-17)29-15-28-19/h1-7,12-13H,8-11,14-15H2/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUNTJZZISBOG-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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